molecular formula C11H17NO B13051440 (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Cat. No.: B13051440
M. Wt: 179.26 g/mol
InChI Key: QRRFXAGSYFYLJX-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, often a substituted benzene derivative.

    Formation of Intermediate: The starting material undergoes a series of reactions, including nitration, reduction, and alkylation, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired stereoisomer, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to reduce the nitro group to an amino group.

    Chiral Catalysts: Employing chiral catalysts to achieve the desired stereochemistry.

    Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: Another stereoisomer with distinct properties.

    (1S,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: Yet another stereoisomer with unique characteristics.

Uniqueness

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it valuable in various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

QRRFXAGSYFYLJX-ONGXEEELSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]([C@H](C)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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